3-Methyl-7-(3-phenyl-propyl)-8-propylamino-3,7-dihydro-purine-2,6-dione

Description

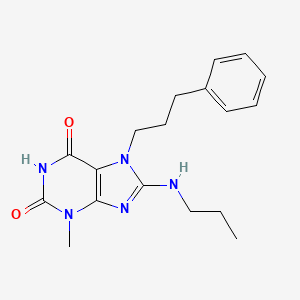

3-Methyl-7-(3-phenyl-propyl)-8-propylamino-3,7-dihydro-purine-2,6-dione is a synthetic purine-2,6-dione derivative characterized by its unique substituent configuration:

- 3-position: Methyl group, enhancing metabolic stability compared to unmethylated analogs.

- 8-position: Propylamino group, which influences selectivity and potency toward specific biological targets.

Properties

IUPAC Name |

3-methyl-7-(3-phenylpropyl)-8-(propylamino)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O2/c1-3-11-19-17-20-15-14(16(24)21-18(25)22(15)2)23(17)12-7-10-13-8-5-4-6-9-13/h4-6,8-9H,3,7,10-12H2,1-2H3,(H,19,20)(H,21,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEKLYBAMAFSAHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)NC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-7-(3-phenyl-propyl)-8-propylamino-3,7-dihydro-purine-2,6-dione involves the reaction of 8-bromotheophylline with 3-phenylpropylamine, followed by the addition of propylamine and the subsequent removal of the bromine atom. The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-7-(3-phenyl-propyl)-8-propylamino-3,7-dihydro-purine-2,6-dione undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, particularly at the amino and phenylpropyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

3-Methyl-7-(3-phenyl-propyl)-8-propylamino-3,7-dihydro-purine-2,6-dione has been widely studied for its potential therapeutic applications. Some of its scientific research applications include:

Chemistry: Used as a tool to study adenosine A2A receptor antagonism.

Biology: Investigated for its effects on cellular signaling pathways.

Medicine: Explored for its potential neuroprotective and anti-tumor effects.

Mechanism of Action

The compound acts as an adenosine A2A receptor antagonist, leading to an increase in dopamine release in the brain. This mechanism is thought to be responsible for its neuroprotective and anti-tumor effects. The molecular targets and pathways involved include the inhibition of pro-inflammatory cytokine production and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Purine-2,6-dione derivatives exhibit diverse biological activities depending on substituent modifications. Below is a comparative analysis of structurally and functionally related compounds:

Table 1: Structural and Pharmacological Comparison

Key Findings

Structural Influence on Selectivity The 8-propylamino group in the target compound may confer distinct receptor interactions compared to L-97-1’s 8-benzyl and BI 1356’s 8-aminopiperidinyl groups. For instance, L-97-1’s benzyl group enhances A1AR selectivity , while BI 1356’s piperidinyl group optimizes DPP-4 inhibition .

Receptor Affinity and Therapeutic Implications L-97-1: Demonstrates 70-fold selectivity for A1AR over A2AR/A2BR, making it superior to earlier agents like Bamiphylline for asthma management . Compound 15 (): The 8-morpholinylethylamino group correlates with strong antiarrhythmic activity (ED50 = 55.0), suggesting that alkylamino substituents at the 8-position are critical for cardiovascular effects .

Metabolic and Pharmacokinetic Profiles

- Methylation at the 3-position (common in the target compound, BI 1356, and Etophylline) enhances metabolic stability by reducing susceptibility to demethylation enzymes .

- The 7-phenylpropyl chain may prolong half-life compared to Etophylline’s shorter hydroxyethyl chain .

Notes

- Methodological Limitations : Direct data on the target compound’s pharmacology is absent in the provided evidence; inferences are drawn from structural analogs.

- Therapeutic Hypotheses : Based on substituent analysis, the compound may exhibit dual activity in cardiovascular (antiarrhythmic) and respiratory (A1AR antagonism) contexts.

- Research Gaps : Further studies are needed to elucidate its receptor binding kinetics, selectivity, and in vivo efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.